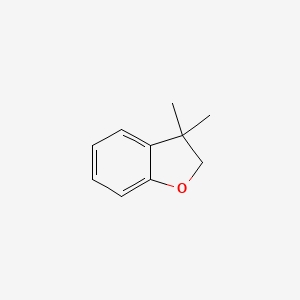

3,3-Dimethyl-2,3-dihydrobenzofuran

Description

The Dihydrobenzofuran Scaffold: A Cornerstone in Organic and Medicinal Chemistry

The 2,3-dihydrobenzofuran (B1216630) motif, a heterocyclic system composed of a benzene (B151609) ring fused to a dihydrofuran ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov This structural unit is prevalent in a vast array of biologically active natural products and synthetic compounds, showcasing a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govacs.org Its rigid, well-defined three-dimensional structure makes it an ideal scaffold for the design of new pharmaceutical agents, allowing for precise spatial arrangement of substituents to optimize interactions with biological targets. thieme-connect.com The versatility of the dihydrobenzofuran core allows it to serve as a crucial intermediate in the synthesis of more complex molecular architectures. nih.gov Consequently, the development of novel and efficient synthetic methodologies to construct and functionalize this scaffold remains an area of intense research. nih.gov

Structural Characteristics of the 3,3-Dimethyl-2,3-dihydrobenzofuran System

The this compound ring system possesses distinct structural features that influence its chemical behavior and utility. The fusion of the benzene and dihydrofuran rings creates a planar aromatic portion and a non-aromatic, puckered five-membered heterocyclic ring.

The dihydrofuran ring is not perfectly flat. Computational studies and experimental data on related structures suggest that the five-membered ring adopts an "envelope" or "twist" conformation to minimize steric strain. The exact conformation of the 3,3-dimethyl derivative will be a balance between the torsional strain in the ring and the steric interactions of the methyl groups.

Below are tables detailing some of the physical and spectroscopic properties reported for this compound and its derivatives. It is important to note that specific data for the unsubstituted parent compound is not always readily available in the literature, and thus data for closely related derivatives are included for reference.

Table 1: Physical and Chemical Properties of this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2,2-Dimethyl-2,3-dihydrobenzofuran | C₁₀H₁₂O | 148.20 | Colorless to pale yellow liquid |

| This compound-7-ol | C₁₀H₁₂O₂ | 164.20 | Not specified |

| This compound-5-carboxylic acid | C₁₁H₁₂O₃ | 192.21 | Not specified |

| 1-(7-tert-butyl-3,3-dimethyl-2,3-dihydrobenzofuran-5-yl)butan-1-one | C₁₈H₂₆O₂ | 274.40 | Not specified |

Data sourced from references nih.govcymitquimica.comfluorochem.co.uk. Note: Data for the 2,2-dimethyl isomer is included for comparison.

Table 2: Spectroscopic Data for this compound Derivatives

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) |

| This compound-7-ol | Aromatic protons: ~6.5–7.5; Dihydrofuran protons (CH₂): ~3.0–4.0; Methyl groups: ~1.2–1.5 | Not specified |

| 2,7-Dimethyl-2-phenyl-2,3-dihydrobenzofuran-3-yl acetate (B1210297) | Aromatic protons, singlet at 6.30, methyls at 2.23, 2.19, 1.83, 1.73 | Carbons at 170.3, 148.6, 144.2, 143.4, 128.0, 127.0, 124.7, 124.5, 121.4, 118.1, 113.0, 91.5, 80.4, 55.6, 22.7, 20.6 |

Data sourced from references rsc.org. The data provides characteristic chemical shift ranges for the main structural motifs.

Historical and Modern Perspectives on Dimethyl-2,3-Dihydrobenzofuran Research

The synthesis of the 2,3-dihydrobenzofuran skeleton has a long history, with early methods often relying on classical reactions like the Claisen rearrangement of ortho-allylphenols. acs.org Over the decades, the synthetic toolbox for accessing these structures has expanded dramatically to include a wide variety of methods, such as intramolecular conjugate additions, transition metal-catalyzed cyclizations, and cycloaddition reactions. nih.govcdnsciencepub.com

Research with a specific focus on dimethyl-substituted dihydrobenzofurans, particularly those with a gem-dimethyl group, has been driven significantly by the needs of medicinal chemistry and drug discovery. The inclusion of the 3,3-dimethyl motif has been a key feature in the development of certain therapeutic agents. For instance, a scalable synthesis for a key intermediate containing an unusual 3,3-dimethyldihydrobenzofuran ring system was developed for an HCV drug candidate, highlighting the industrial relevance of this scaffold. acs.org This synthesis evolved from a tin hydride-mediated ring closure to a more environmentally friendly sulfuric acid-catalyzed Friedel–Crafts reaction, demonstrating the progression towards more sustainable chemical processes. acs.org

More recent research has focused on developing highly efficient and stereoselective methods for constructing these frameworks. Transition metal catalysis, using elements like palladium, rhodium, and copper, has been instrumental in creating chiral 2,3-dihydrobenzofurans. nih.gov For example, enantioselective intramolecular Heck reactions have been developed for the synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. acs.org Furthermore, metal-free synthetic protocols have gained traction, utilizing methods like Brønsted acid-catalyzed [4+1] annulation reactions to create derivatives with a quaternary carbon center at the 3-position. frontiersin.org The continuous evolution of these synthetic strategies underscores the enduring importance of the this compound scaffold in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2H-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIGEFOVGRASOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 3,3 Dimethyl 2,3 Dihydrobenzofuran and Its Derivatives

Classical and Conventional Approaches to the 3,3-Dimethyl-2,3-dihydrobenzofuran Core

Traditional methods for constructing the this compound core and its derivatives have laid the groundwork for more advanced synthetic strategies. These approaches often involve multi-step sequences and have been instrumental in accessing a range of functionalized analogs.

Friedel-Crafts Alkylation and Subsequent Ring Closure Strategies for Dihydrobenzofuran Formation

The Friedel-Crafts reaction represents a cornerstone in the synthesis of the dihydrobenzofuran ring system. One prominent strategy involves the acid-catalyzed alkylation of a phenolic precursor with a suitable alkylating agent, followed by an intramolecular ring closure. For instance, a scalable synthesis of a key intermediate for an HCV inhibitor containing the 3,3-dimethyldihydrobenzofuran ring system utilized a sulfuric acid-catalyzed Friedel-Crafts reaction. acs.orgacs.org In this process, a phenol (B47542) is reacted with methallyl chloride, and the resulting intermediate undergoes cyclization under basic conditions to form the dihydrobenzofuran ring. acs.org

Another approach involves a lithium-catalyzed Friedel-Crafts reaction of phenols with oxetan-3-ols. nih.gov This method can lead to either 3,3-diaryloxetanes or 2,3-dihydrobenzofurans, with the product outcome being dependent on the regioselectivity of the phenol substrate. nih.gov Ortho-selective alkylation of phenols with oxetan-3-ols, for example, can afford 3-aryl-3-hydroxymethyl-dihydrobenzofurans through a tandem alkylation-ring-opening reaction. nih.govresearchgate.net

Further modifications, such as Friedel-Crafts acylation, can also be employed to introduce substituents onto the benzofuran (B130515) core. smolecule.com

Intramolecular Cyclization Protocols (e.g., Tin Hydride-Mediated Processes, Aldol (B89426) Reactions)

Intramolecular cyclization is a powerful strategy for constructing the dihydrobenzofuran skeleton. One established method is the tin hydride-mediated radical cyclization. acs.orgacs.org This approach has been used in the synthesis of complex molecules, although concerns about the toxicity and environmental impact of tin reagents have led to the exploration of greener alternatives. acs.orgacs.orglookchem.com For example, a tin hydride-mediated ring closure was successfully replaced with a more environmentally friendly sulfuric acid-catalyzed Friedel–Crafts reaction in the synthesis of an HCV drug candidate intermediate. acs.orgacs.org The use of tris(trimethylsilyl)silane (B43935) under visible light irradiation has also been developed as a transition-metal-free method for the intramolecular reductive cyclization to form 2,3-dihydrobenzofurans. rsc.orgnih.govresearchgate.net

Intramolecular aldol reactions offer another pathway to dihydrobenzofuran derivatives. scirp.org These reactions can be catalyzed by organocatalysts, such as proline derivatives, to achieve high diastereo- and enantioselectivity in the formation of 3-hydroxy-2,3-dihydrobenzofurans. thieme-connect.comresearchgate.net The synthesis of cis-substituted dihydrobenzofuranols has been accomplished through such intramolecular cis-selective aldol reactions. thieme-connect.com Similarly, the reaction of 4-bromomethylcoumarins with salicylideneaniline (B1219908) using a mild base like potassium carbonate can lead to the stereoselective synthesis of cis-substituted anilino-dihydrobenzofuranyl coumarins via intramolecular aldolization. scirp.org Syntheses of dihydrobenzofuran derivatives have also utilized the formation of phenol-substituted β-hydroxy esters through an aldol reaction, followed by Lewis-acid-catalyzed intramolecular cyclization. rsc.org

| Cyclization Method | Key Reagents/Catalysts | Product Type | Ref. |

| Tin Hydride-Mediated Radical Cyclization | Tributyltin hydride, AIBN | Functionalized Dihydrobenzofurans | acs.orgthieme-connect.denih.gov |

| Visible-Light-Induced Reductive Cyclization | Tris(trimethylsilyl)silane | Substituted Dihydrobenzofurans | rsc.orgnih.govresearchgate.net |

| Intramolecular Aldol Reaction | Proline-type organocatalysts | cis-Substituted Dihydrobenzofuranols | thieme-connect.comresearchgate.net |

| Intramolecular Aldol Reaction | Potassium Carbonate | cis-Substituted Anilino-dihydrobenzofuranyl coumarins | scirp.org |

| Lewis Acid-Catalyzed Cyclization | Lewis Acids | Dihydrobenzofuran derivatives | rsc.org |

Multi-Step Reaction Sequences for Advanced Functionalization (e.g., Bromination, Chlorination, Methylation)

The synthesis of highly functionalized this compound derivatives often necessitates multi-step reaction sequences involving halogenation and alkylation. The order of these steps is crucial for achieving the desired regioselectivity and maximizing yields. acs.orgacs.org

For instance, in the scalable synthesis of an HCV inhibitor intermediate, the strategic ordering of bromination, chlorination, and methylation was key to success. acs.orgacs.org The synthesis of 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran typically involves the controlled chlorination of the this compound precursor using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Similarly, bromination can be achieved using N-bromosuccinimide (NBS). acs.org

Methylation is another common functionalization step. Reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) are used to introduce methyl groups onto the aromatic ring or at other positions. acs.orgrsc.org The use of dimethyl carbonate as a green and inexpensive methylating agent has also been reported, offering an environmentally benign alternative. tongji.edu.cn

The following table summarizes common functionalization reactions:

| Reaction | Reagent(s) | Purpose | Ref. |

| Chlorination | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Introduction of chlorine atoms | |

| Bromination | N-Bromosuccinimide (NBS) | Introduction of bromine atoms | acs.org |

| Methylation | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | Introduction of methyl groups | acs.orgrsc.org |

| Methylation | Dimethyl carbonate | Green methylation | tongji.edu.cn |

Oxidative Transformations in this compound Synthesis (e.g., Peroxide/Per-acid Treatment)

Oxidative transformations play a significant role in both the synthesis and functionalization of the this compound core. For example, the hydroxyl group of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-ol can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

In the context of synthesis, oxidative processes can be integral to the formation of the dihydrobenzofuran ring itself. Horseradish peroxidase-catalyzed oxidative cross-coupling reactions of stilbene (B7821643) precursors can produce dihydrobenzofuran-type heterodimers. researchgate.net Furthermore, the use of hydrogen peroxide in the presence of a catalyst is a feature in some synthetic routes. rsc.org For instance, the synthesis of dihydrobenzofuran derivatives can be achieved in the presence of catalytic isothiourea and vanadium oxide acetate (B1210297) utilizing hydrogen peroxide. nih.gov

Modern Catalytic Methodologies for this compound Construction

The development of modern catalytic methodologies has revolutionized the synthesis of dihydrobenzofuran ring systems, offering greater efficiency, selectivity, and access to a wider range of functionalized derivatives.

Transition Metal-Catalyzed Syntheses of Dihydrobenzofuran Ring Systems Relevant to 3,3-Dimethyl Substitution

Transition metal catalysis has emerged as a powerful tool for the construction of the 2,3-dihydrobenzofuran (B1216630) scaffold. rsc.orgnih.gov Various metals, including palladium, copper, rhodium, and ruthenium, have been successfully employed to catalyze the formation of this important heterocyclic core. rsc.orgnih.gov

Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular Heck reaction of 2-iodophenol (B132878) allyl ethers is a well-established method for synthesizing the 3,3-disubstituted-2,3-dihydrobenzofuran motif. acs.org Palladium catalysts can also be used in domino reactions, such as a Heck/Cacchi reaction sequence, to construct polycyclic dihydrobenzofuran derivatives with high enantioselectivity. nih.gov Furthermore, palladium-catalyzed tandem reactions have been developed for the synthesis of 3,3-disubstituted dihydrobenzofurans. mdpi.com

Copper catalysts are also widely used, often in conjunction with palladium in Sonogashira-like couplings for the cyclization of aryl acetylenes to form benzofurans. Copper-catalyzed intermolecular oxidative cross-coupling reactions have been employed to synthesize neolignan analogs containing the 2,3-dihydrobenzofuran unit. nih.gov

Rhodium catalysts have been utilized in the C-H activation and annulation of N-phenoxyacetamides with cyclopropylidenemethyl alkenes to produce 3-ethylidene-2,3-dihydrobenzofuran derivatives. rsc.orgnih.gov Ruthenium catalysts have been shown to mediate the synthesis of dihydrobenzofurans from phenols and aldehydes, with the addition of carbon monoxide enhancing the yield of the desired benzofuran derivatives. rsc.orgnih.gov

The table below provides an overview of various transition metal-catalyzed syntheses of dihydrobenzofuran systems.

| Catalyst System | Reaction Type | Substrates | Product | Ref. |

| Palladium(II) chloride/BINAP | Tandem Reaction | - | 3,3-Disubstituted Dihydrobenzofurans | mdpi.com |

| Palladium/Copper | Sonogashira-like Coupling | Aryl acetylenes | Benzofurans | |

| Rhodium | C-H Activation/Annulation | N-phenoxyacetamides, cyclopropylidenemethyl alkenes | 3-Ethylidene-2,3-dihydrobenzofurans | rsc.orgnih.gov |

| Ruthenium | Cyclization | Phenols, Aldehydes | Dihydrobenzofurans | rsc.orgnih.gov |

| Palladium | Heck/Cacchi Reaction | Aryl iodide-joined alkenes, o-alkynylanilines | Polycyclic Dihydrobenzofurans | nih.gov |

Palladium-Catalyzed Cyclization and Coupling Reactions (e.g., Mizoroki–Heck-type, C(sp³)-H/C(sp²)-H Intramolecular Coupling)

Palladium-catalyzed reactions are among the most reliable methods for constructing five-membered heterocycles like dihydrobenzofurans. nih.gov The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with alkenes, is a powerful tool for forming carbon-carbon bonds. researchgate.netmdpi.com This reaction has been adapted for the synthesis of dihydrobenzofurans through intramolecular cyclization, allowing for the creation of tertiary and quaternary stereocenters. chim.it

Recent advancements include a palladium-catalyzed intramolecular coupling of unactivated C(sp³)–H and C(sp²)–H bonds. acs.org In 2021, a method was developed for the synthesis of 2,3-dihydrobenzofuran derivatives from alkyl phenyl ethers through C(sp³)–H and C(sp²)–H bond activation. nih.govrsc.org This reaction proceeds with the aid of 1,4-dibenzoquinone (BQ), AgOAc, and LiOAc, yielding the desired products in moderate to excellent yields (33–99%). nih.govrsc.org Another approach involves a palladium-catalyzed tandem reaction for the synthesis of 3,3-disubstituted dihydrobenzofurans. mdpi.comresearchgate.net

A notable cascade reaction involves the palladium-catalyzed allylation/carbopalladation/Suzuki cross-coupling of 2-iodophenol, methyl bromomethylacrylate, and an arylboronic acid to efficiently produce 3,3-disubstituted-2,3-dihydrobenzofurans. researchgate.net Furthermore, a palladium-catalyzed double Heck and Heck-Suzuki cascade has been utilized for the intramolecular cyclization of N-(o-bromoaryl)trifluoromethylacrylamide derivatives. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Dihydrobenzofuran Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| Alkyl phenyl ethers | Pd(OAc)₂, BQ, AgOAc, LiOAc | 2,3-Dihydrobenzofurans | 33–99% | nih.govrsc.org |

| o-Substituted aryl iodides | Pd catalyst, Cs₂CO₃ | Spirocyclic dihydrobenzofurans | 31–94% | nih.gov |

| 2-Iodophenol, methyl bromomethylacrylate, arylboronic acid | Palladium catalyst | 3,3-Disubstituted-2,3-dihydrobenzofurans | N/A | researchgate.net |

| Aryl iodide-joined alkenes, o-alkynylanilines | Pd₂(dba)₃·CHCl₃, N-Me–Xu₃ ligand | Polycyclic dihydrobenzofurans | 84–97% | rsc.org |

| Alkenyl ethers, alkynyl oxime ethers | Pd(OAc)₂, CuCl₂, TBAB | Polycyclic dihydrobenzofurans | 41–86% | rsc.org |

Rhodium-Catalyzed Annulation and C−H Functionalization Pathways

Rhodium catalysis provides efficient pathways for the synthesis of dihydrobenzofurans through C-H activation and annulation reactions. acs.orgacs.org A rhodium(III)-catalyzed redox-neutral coupling of N-phenoxyacetamides with propargyl carbonates yields 3-alkylidene dihydrobenzofuran derivatives through a cascade C–H functionalization/cyclization process. acs.org This method is notable for forming three new bonds in a single step under mild conditions. acs.org

In 2022, a rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides was developed, providing access to 2,3-dihydrobenzofurans in excellent yields (up to 90%). nih.govrsc.org The proposed mechanism involves the reversible C–H/N–H bond cleavage of the N-phenoxyacetamide assisted by the rhodium catalyst, followed by insertion of the 2-alkenylphenol. nih.govrsc.org Another strategy involves the rhodium-catalyzed reaction of N-phenoxyacetamides with alkynyloxiranes, which act as effective coupling partners in C–H functionalization for the first time, to produce highly functionalized 2,3-dihydrobenzofurans. acs.org

Furthermore, rhodium-catalyzed difunctionalization of p-substituted olefinic arenes has been used to synthesize various 2,3-dihydrobenzofuran derivatives. nih.govrsc.org This involves a twofold C-H activation at the ortho and meta positions. nih.govrsc.org

Table 2: Selected Rhodium-Catalyzed Syntheses of Dihydrobenzofuran Derivatives

| Reactants | Catalyst/Additives | Product Type | Yield | Reference |

| N-phenoxyacetamides, propargyl carbonates | Rh(III) catalyst | 3-Alkylidene dihydrobenzofurans | High | acs.orgacs.org |

| 2-Alkenylphenols, N-phenoxyacetamides | Rh(III) catalyst, Zn(OAc)₂ | 2,3-Dihydrobenzofurans | up to 90% | nih.govrsc.org |

| N-phenoxyacetamides, alkynyloxiranes | CpRh(III) catalyst, CsOAc | Functionalized 2,3-dihydrobenzofurans | up to 87% | acs.org |

| p-Substituted olefinic arenes, unsaturated reactants | Rh(III) catalyst, CsOPiv, AgOAc | 2,3-Dihydrobenzofuran derivatives | 40–86% | nih.govrsc.org |

| N-phenoxy amides, propargylic monofluoroalkynes | [CpRhCl₂]₂, NaOAc | α-Quaternary 2,3-dihydrobenzofurans | 35–78% | rsc.org |

Copper-Catalyzed Reactions, Including Enantioselective Approaches for Chiral Dihydrobenzofuranols

Copper catalysis offers a more sustainable and earth-abundant metal alternative for the synthesis of dihydrobenzofurans. A notable application is the copper(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, which provides an enantioselective route to 2,3-dihydrobenzofuran-3-ol derivatives. thieme-connect.com This method expands upon previous work that required activated ketones. thieme-connect.com The use of the QuinoxP* ligand and copper(I) chloride was found to be highly effective. thieme-connect.com

Copper has also been utilized in the enantioselective intramolecular insertion of carbenoids into phenolic O-H bonds, leading to the synthesis of chiral 2-carboxy dihydrobenzofurans with high yields and excellent enantioselectivities under mild and neutral conditions. nih.gov Furthermore, copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters has been explored using chiral phenol–carbene ligands. beilstein-journals.org

Table 3: Copper-Catalyzed Synthesis of Chiral Dihydrobenzofuran Derivatives

| Reaction Type | Substrates | Catalyst/Ligand | Product | Enantioselectivity | Reference |

| Asymmetric Intramolecular Addition | Aryl pinacolboronic esters, unactivated ketones | CuCl, QuinoxP* | 2,3-Dihydrobenzofuran-3-ols | High | thieme-connect.com |

| Intramolecular Phenolic O-H Insertion | Diazo compounds | Copper catalyst | Chiral 2-carboxy dihydrobenzofurans | Excellent | nih.gov |

| Tandem Diyne Cyclization/C(sp³)–H Insertion | N-propargyl ynamides | Chiral copper catalyst | Polycyclic pyrroles and chiral diynes | Excellent | d-nb.info |

Nickel-, Iron-, Iridium-, and Other Metal-Mediated Transformations

Besides palladium, rhodium, and copper, other transition metals like nickel, iron, and iridium have been employed in the synthesis of dihydrobenzofurans. nih.gov

Nickel-catalyzed reductive aryl allylation of aryl iodides with cyclic vinyl ethylene (B1197577) carbonates has been reported for the asymmetric synthesis of 2,3-dihydrobenzofuran derivatives, achieving excellent enantioselectivity (>98% ee). rsc.org

Iron-catalyzed Claisen rearrangement of allyl aryl ethers provides a facile route to dihydrobenzofurans. researchgate.net A dual Fe and Cu catalysis protocol has also been described for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2'-ols. nih.govresearchgate.net

Iridium-catalyzed intramolecular cycloaddition of the C-H bond of an o-methyl ether to a C-C double bond has been reported. nih.govresearchgate.net An enantioselective synthesis of dihydrobenzofurans was achieved via intramolecular C(sp²)-H/C(sp³)-H cross-dehydrogenative coupling using an iridium catalyst with a (S)-DTBM-SEGPHOS ligand, yielding products with up to 99% ee. nih.govrsc.org Another iridium-catalyzed intramolecular hydroarylation provides an enantioselective route to 3-substituted dihydrobenzofurans. researchgate.net

Organocatalytic and Metal-Free Synthetic Innovations (e.g., DMAP-Mediated Tandem Cyclization)

In a move towards more sustainable synthetic methods, organocatalytic and metal-free approaches have been developed. A notable example is the 4-dimethylaminopyridine (B28879) (DMAP)-mediated tandem cyclization reaction. This strategy has been used to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives from ortho-hydroxy α-aminosulfones and bromo-substituted 1,3-dicarbonyl compounds. mdpi.comnih.gov The reaction proceeds with high efficiency and is scalable to the gram scale. mdpi.comnih.gov

Other metal-free approaches include Brønsted acid-mediated synthesis, where polyphosphoric acid (PPA) is used to cyclize ortho-allyl/prenyl phenols into 2,3-dihydrobenzofuran derivatives. frontiersin.org Catalyst-free methods have also been reported, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides to produce dihydrobenzofurans in high yields. frontiersin.org

Green Chemistry Initiatives in Synthesis (e.g., Environmentally Benign Catalysis, Ultrasonic Irradiation, Visible Light)

Green chemistry principles are increasingly being incorporated into the synthesis of dihydrobenzofurans, focusing on the use of environmentally benign catalysts, alternative energy sources, and milder reaction conditions.

Ultrasonic Irradiation: Ultrasound has been utilized to promote the stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives (chalcones). scielo.org.zaresearchgate.netscielo.org.zaresearchgate.net This method offers several advantages, including mild reaction conditions, high yields, short reaction times, and purification by non-chromatographic methods, thus reducing waste and energy consumption. scielo.org.zaresearchgate.net

Visible Light: Visible light-promoted reactions have emerged as a green and powerful tool for synthesizing 2,3-dihydrobenzofurans. researchgate.netbohrium.com These reactions can generate radicals under milder conditions, allowing for better functional group tolerance. researchgate.netbohrium.com Methodologies include:

Visible-light TiO₂-catalyzed oxidative [3+2] annulation of phenols with alkenyl phenols. This method uses an inexpensive, nontoxic, and recyclable photocatalyst with air as the terminal oxidant at room temperature. rsc.org

Visible-light-activated transition metal photocatalysis for the oxidative [3+2] cycloaddition of phenols and alkenes, using ammonium (B1175870) persulfate as a benign oxidant. nih.gov

A visible light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofuran through the oxyselenocyclization of 2-allylphenols, promoted by a simple I₂/SnCl₂ system and blue LED irradiation. mdpi.com

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of dihydrobenzofuran analogues is crucial for accessing specific enantiomers with desired biological activities. Several strategies have been developed to control the stereochemistry at the C2 and C3 positions.

One approach involves a sequence of C-H functionalization reactions. An enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans was achieved through a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization. uq.edu.auemory.edunih.gov

Iridium-catalyzed intramolecular hydroarylation of m-cinnamyloxyphenyl ketones, generated in situ from a palladium-catalyzed reaction, provides a one-pot synthesis of chiral 3-substituted dihydrobenzofurans with high enantioselectivity. researchgate.net Similarly, an iridium-catalyzed enantioselective C(sp³)-H addition of methyl 2-(propen-2-yl)phenyl ethers affords 3,3-dimethyl-2,3-dihydrobenzofurans. researchgate.net

Rhodium catalysis has also been employed for the enantioselective annulation of N-phenoxyacetamides with 1,3-dienes, yielding chiral dihydrobenzofurans with up to 98% ee. sciengine.com Another rhodium-catalyzed method involves the intramolecular insertion of a carbene into the α-C(sp³)–H bond of an ether to produce asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans with excellent diastereomeric and enantiomeric ratios. nih.gov

Table 4: Overview of Stereoselective Syntheses of Dihydrobenzofuran Analogues

| Method | Catalyst System | Key Transformation | Product | Enantioselectivity (ee) | Reference |

| Sequential C-H Functionalization | Rhodium and Palladium | Intermolecular C-H insertion / C-O cyclization | Highly functionalized 2,3-dihydrobenzofurans | N/A | uq.edu.auemory.edunih.gov |

| Intramolecular Hydroarylation | Iridium/(S)-DTBM-SEGPHOS | C(sp³)-H addition to alkene | 3,3-Dimethyl-2,3-dihydrobenzofurans | High | researchgate.net |

| Annulation | Rhodium/Chiral CpRh complex | C-H functionalization/[3+2] annulation with 1,3-dienes | Chiral dihydrobenzofurans | up to 98% | sciengine.com |

| Carbene Insertion | Rhodium catalyst | Intramolecular C(sp³)-H insertion | Asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans | 68:32–98:2 er | nih.gov |

| Reductive Aryl Allylation | Nickel/Chiral ligand | Asymmetric reductive coupling | 2,3-Dihydrobenzofuran derivatives | >98% | rsc.org |

Diastereoselective Approaches to Substituted Systems

The controlled synthesis of specific diastereomers of substituted 2,3-dihydrobenzofurans is crucial for their application in pharmaceuticals and other fields. Various catalytic systems have been developed to achieve high diastereoselectivity.

One notable approach involves the rhodium-catalyzed reaction of diazo-containing phenolic compounds with isatins. This method proceeds via an aldol-type addition to furnish 3-hydroxyoxindole-substituted 2,3-dihydrobenzofuran derivatives in moderate to excellent yields (58–98%) and with high diastereoselectivity (diastereomeric ratios ranging from 81:19 to 95:5). The proposed mechanism involves the formation of a carbene species from the diazo compound, which then undergoes intramolecular cyclization with the hydroxyl group to form an oxonium ylide intermediate. nih.gov

Another effective strategy is the double-dearomative [3+2] cycloaddition of pyridinium (B92312) ylides with 2-nitrobenzofurans. This reaction assembles two privileged fragments, spiroindolizidine oxindoles and 2,3-dihydrobenzofurans, into a single molecule. The process is characterized by its mild reaction conditions and high diastereoselectivity, providing a direct route to complex spiroindolizidine-fused dihydrobenzofurans. nih.gov

Furthermore, domino annulation reactions between sulfur ylides and salicyl imines, such as N-thiophosphinyl or N-tert-butylsulfinyl imines, have been shown to produce trans-2,3-disubstituted dihydrobenzofurans with excellent diastereoselectivity (dr >20:1) and high yields (up to 90%).

Table 1: Examples of Diastereoselective Syntheses of Dihydrobenzofuran Derivatives

| Reaction Type | Catalyst/Reagents | Substrates | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| Aldol-type Addition | Rhodium catalyst | Diazo-containing phenols and isatins | 81:19 to 95:5 | 58–98% | nih.gov |

| Double-Dearomative [3+2] Cycloaddition | - | Pyridinium ylides and 2-nitrobenzofurans | >19:1 | High | nih.gov |

| Domino Annulation | - | Sulfur ylides and salicyl imines | >20:1 | Up to 90% |

Enantioselective Strategies and Chiral Induction in Dihydrobenzofuran Formation

The development of enantioselective methods for the synthesis of chiral dihydrobenzofurans is of paramount importance, particularly for the creation of new therapeutic agents. These strategies often employ chiral catalysts or auxiliaries to induce stereocontrol.

A significant advancement in this area is the palladium-catalyzed intramolecular Heck-Matsuda reaction. This one-pot process, followed by carbonylation and/or an organotin transmetalation step using chiral N,N-ligands, provides access to a wide range of enantioenriched 3,3-disubstituted-2,3-dihydrobenzofurans. The reaction proceeds under mild conditions and demonstrates high functional group tolerance, achieving yields up to 91% and enantiomeric ratios (er) up to 99:1. nih.govacs.org This method is notable for creating a quaternary stereogenic center adjacent to either a ketone or an alkyl side chain. acs.org

Aggregation-Induced Asymmetric Synthesis (AIAS) has emerged as a novel strategy for chiral induction. nih.gov This approach utilizes chiral aggregates of Group-Assisted Purification (GAP) reagents, such as N-phosphonyl imines, to control the stereochemical outcome of the reaction. nih.govresearchgate.net In the synthesis of functionalized 2,3-dihydrobenzofurans from salicyl N-phosphonyl imines and dialkyl bromomalonates, the enantioselectivity can be controlled by simply adjusting the ratio of cosolvents, a technique commonly used in aggregation-induced emission (AIE) systems. nih.gov This method highlights the role of supramolecular assemblies in directing asymmetric transformations. nih.govresearchgate.net

Biocatalysis offers another powerful tool for enantioselective synthesis. Engineered myoglobin-based biocatalysts have been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans. This strategy affords stereochemically rich 2,3-dihydrobenzofuran scaffolds with exceptional enantiopurity (>99.9% de and ee) and in high yields. rochester.edu

Table 2: Enantioselective Strategies for Dihydrobenzofuran Synthesis

| Strategy | Catalyst/Reagents | Key Features | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Heck-Matsuda Reaction | Palladium catalyst with chiral N,N-ligands | One-pot, mild conditions, functional group tolerance | Up to 99:1 er | Up to 91% | nih.govacs.org |

| Aggregation-Induced Asymmetric Synthesis (AIAS) | Chiral GAP reagents (N-phosphonyl imines) | Control of enantioselectivity by cosolvent ratio | - | Good to excellent | nih.govresearchgate.net |

| Biocatalysis | Engineered myoglobin | High diastereo- and enantioselectivity | >99.9% ee | High | rochester.edu |

Process Optimization and Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful process optimization and consideration of scalability. Key goals include improving yield, ensuring safety, and minimizing environmental impact.

Further optimization efforts focus on reaction conditions. For instance, in the silver(I)-promoted oxidative coupling to produce dihydrobenzofuran neolignans, silver(I) oxide was identified as the most efficient oxidant. scielo.br Acetonitrile proved to be a "greener" and effective solvent, providing a good balance between conversion and selectivity. scielo.br Optimizing the reaction time from 20 hours to 4 hours was also achieved without a significant loss in performance. scielo.br

The use of continuous flow reactors and automated systems is a promising strategy for enhancing the efficiency and scalability of production processes. These technologies can offer better control over reaction parameters, improve safety, and facilitate higher throughput.

Table 3: Comparison of Original and Optimized Synthesis for an HCV Inhibitor Intermediate

| Parameter | Original Discovery Route | Optimized Scalable Route | Reference |

|---|---|---|---|

| Overall Yield | <5% | 40% | acs.orgacs.org |

| Ring Closure Method | Tributyltin hydride | Sulfuric acid-catalyzed Friedel-Crafts | acs.orgacs.org |

| Key Issues | Low regioselectivity, use of hazardous reagents | Improved selectivity, more environmentally benign | acs.org |

Chemical Reactivity and Functionalization of the 3,3 Dimethyl 2,3 Dihydrobenzofuran Core

Reactions of the Aromatic Ring in 3,3-Dimethyl-2,3-dihydrobenzofuran Derivatives

The benzene (B151609) portion of the this compound core readily undergoes electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Electrophilic substitution reactions are a cornerstone of modifying the aromatic ring of this compound derivatives. Bromination, in particular, has been a subject of study. The addition of bromine to benzofuran (B130515) and its derivatives typically occurs in a trans fashion, with the electrophilic bromine attacking the 2-position. oup.com For instance, the bromination of a 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivative with bromine in acetic acid at 80 °C has been reported to yield the corresponding brominated product. acs.org Similarly, 7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran can be synthesized by treating its precursor with N-bromosuccinimide (NBS) in acetonitrile. acs.org

Research has also explored the kinetics of bromination in acetic acid, revealing that electronic effects from substituents are transmitted through both the C-C and C-O-C bonds of the heterocyclic ring. oup.com The nature of the transition state in these reactions is thought to closely resemble a cyclic bromonium ion intermediate. oup.com

Table 1: Examples of Bromination Reactions

| Starting Material | Reagent | Product | Reference |

| 2,3-dihydrobenzofuran-7-carboxamide derivative | Br2 in acetic acid | Brominated derivative | acs.org |

| 5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | N-Bromosuccinimide (NBS) in MeCN | 7-Bromo-5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | acs.org |

The regioselectivity of functionalization on the aromatic ring is a key aspect of synthesizing specific derivatives of this compound.

Chlorination: Chlorination can be achieved using various reagents. For example, 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran can be synthesized through the chlorination of this compound using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The presence of electron-withdrawing groups, such as a chloro substituent at position 5, can deactivate adjacent positions and direct further functionalization, like chloromethylation, to the 7-position. Lewis acids such as aluminum chloride (AlCl₃) are known to enhance electrophilic substitution in dihydrobenzofuran derivatives.

Alkylation: Friedel-Crafts alkylation is a common method for introducing alkyl groups. The reaction of 4,6-dichlororesorcinol (B44097) with methallyl chloride in the presence of sulfuric acid has been successfully used to prepare a this compound ring system. acs.org This approach proved more effective than attempts with less electron-rich or more sterically hindered substrates. acs.org

Methoxylation: The introduction of a methoxy (B1213986) group can be accomplished via methylation of a hydroxyl group. For instance, 5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran was synthesized by treating the corresponding phenol (B47542) with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). acs.org

Table 2: Examples of Site-Selective Functionalization

| Reaction Type | Starting Material | Reagent(s) | Product | Reference |

| Chlorination | This compound | SOCl₂ or PCl₅ | 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran | |

| Alkylation | 4,6-dichlororesorcinol | Methallyl chloride, H₂SO₄ | This compound derivative | acs.org |

| Methoxylation | 5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuran-4-ol | CH₃I, K₂CO₃, DMF | 5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | acs.org |

Transformations Involving the Dihydrofuran Moiety

The dihydrofuran ring of the this compound core also presents opportunities for chemical modification, particularly when functional groups are present on the ring itself.

The presence of a hydroxyl group on the dihydrofuran ring opens up avenues for various transformations.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. smolecule.com

Ether Formation: Etherification can be achieved by reacting the hydroxyl group with appropriate reagents.

Oxidation: Oxidation of a hydroxyl group on the dihydrofuran ring can lead to the formation of a ketone. For instance, 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol (B8751117) can be oxidized to the corresponding ketone. smolecule.com

The dihydrofuran ring can undergo ring-opening reactions under certain conditions. For example, the reaction of phenols with oxetan-3-ols, catalyzed by lithium, can lead to 3-aryl-3-hydroxymethyl-dihydrobenzofurans through a tandem alkylation-ring-opening process. nih.govd-nb.info This reaction is believed to proceed via a carbocationic intermediate on the oxetane (B1205548) ring. nih.gov

Studies have also investigated rearrangements of dihydrobenzofuran structures. For example, the Lewis acid-promoted rearrangement of 2,3-dihydrobenzofuran-3-ols can lead to the formation of 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

Synthesis of Complex Dihydrobenzofuran-Based Structures

The this compound core serves as a scaffold for the synthesis of more complex molecules. Various catalytic methods have been developed to construct diverse dihydrobenzofuran-based structures.

Transition metal catalysis plays a significant role in these syntheses. Palladium-catalyzed reactions, such as intramolecular Heck reactions, have been employed to create 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov Rhodium-catalyzed [3+2] annulation reactions of 2-alkenylphenols and N-phenoxyacetamides provide access to 2,3-dihydrobenzofurans. rsc.org Gold-catalyzed intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols is another effective method. rsc.org

Furthermore, biocatalytic strategies using engineered myoglobins have been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran (B1216630) scaffolds. rochester.edu

These advanced synthetic methodologies allow for the construction of a wide array of complex molecules containing the this compound core, highlighting its importance as a versatile building block in modern organic synthesis. rsc.orgnih.gov

Incorporation into Chalcone (B49325) Frameworks

The this compound core is a constituent of certain naturally occurring chalcones. Chalcones are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings and are precursors to flavonoids. Research into the metabolites of licochalcone A, a primary chalcone from the licorice species Glycyrrhiza inflata, has identified derivatives that incorporate the this compound structure. researchgate.netnih.gov

Metabolic studies have shown that phase I metabolism of licochalcone A can involve an intramolecular cyclization following epoxidation of a prenyl group. nih.gov This process leads to the formation of a five-membered dihydrofuran ring, resulting in complex chalcone derivatives that feature the this compound system. researchgate.netnih.gov Specific examples identified include the E- and Z-isomers of 3-(2-(hydroxymethyl)-6-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one. nih.gov The presence of this scaffold in natural products highlights its stability and biosynthetic accessibility.

Formation of Arylidene Indanone Derivatives

The synthesis of arylidene indanone derivatives tethered to the 2,3-dihydrobenzofuran scaffold is a known strategy in medicinal chemistry. However, a specific review of the scientific literature does not prominently feature examples where the this compound core is explicitly used as the starting material for creating these arylidene indanone structures. While the general reactivity for such condensations is established for the parent ring system, documented applications for the 3,3-dimethyl variant are not widely available.

Construction of Spirocyclic Systems and Fused Ring Systems

The rigid structure of the this compound core makes it a valuable building block for constructing more complex molecular architectures, including spirocyclic and fused ring systems.

Spirocyclic Systems: The synthesis of spiro compounds, where two rings share a single common atom, has been demonstrated. A notable example involves the creation of a cyclopropane (B1198618) ring attached at the C5 position of the benzofuran system. The compound, 1-(this compound-5-yl)cyclopropanecarboxylic acid, has been synthesized and is documented in patent literature, highlighting its use as an intermediate in the development of modulators for ATP-binding cassette transporters. google.comepo.org

Synthesis of Novel Ether-Linked Derivatives

The attachment of ether-linked side chains is a common functionalization strategy for phenolic compounds to enhance properties like lipophilicity. In the context of dihydrobenzofurans, this has been explored for isomers such as 2,2-dimethyl-2,3-dihydro-7-benzofuranol. However, specific methodologies detailing the synthesis of novel ether-linked derivatives starting directly from the this compound core are not widely reported in the reviewed scientific literature.

Introduction of Chalcogenyl Groups

The introduction of chalcogen atoms (sulfur, selenium) onto heterocyclic scaffolds can significantly influence their biological and electronic properties. Methodologies exist for the chalcogenation of the general 2,3-dihydrobenzofuran ring system, often proceeding via cyclization of substituted phenols. Despite the availability of these green and efficient synthetic protocols, their specific application to the this compound core is not a prominent subject in the surveyed chemical literature.

Spectroscopic and Crystallographic Characterization of 3,3 Dimethyl 2,3 Dihydrobenzofuran Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,3-dimethyl-2,3-dihydrobenzofuran derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of this compound derivatives, the two methyl groups at the C3 position typically appear as a sharp singlet in the upfield region, around 1.2–1.5 ppm. The protons of the CH₂ group at the C2 position of the dihydrofuran ring usually present as a singlet or a pair of doublets, depending on the substitution pattern and stereochemistry, with chemical shifts in the range of 3.0–4.5 ppm. nih.gov Aromatic protons on the benzene (B151609) ring give rise to signals in the downfield region, typically between 6.5 and 7.5 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the aromatic ring.

Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons. researchgate.netresearchgate.net For example, HMBC experiments can show long-range correlations between the protons of the methyl groups and the C2, C3, and C4 carbons, definitively placing the methyl groups at the C3 position.

Stereochemical assignments, particularly for derivatives with additional chiral centers, can also be determined using NMR. The magnitude of the vicinal coupling constants (³J) between protons on the dihydrofuran ring can help differentiate between cis and trans isomers. researchgate.net Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons, are also crucial for confirming the relative stereochemistry of substituents. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| (R)-3-Methyl-3-(naphthalen-2-ylmethyl)-2,3-dihydrobenzofuran | CDCl₃ | 8.14 (dd, J = 8.8, 2.4 Hz, 1H), 8.08 (d, J = 2.4 Hz, 1H), 7.96–7.92 (m, 2H), 7.61–7.57 (m, 1H), 7.51–7.45 (m, 2H), 6.88–6.84 (m, 1H), 4.76 (d, J = 9.7 Hz, 1H), 4.74 (d, J = 9.6 Hz, 1H), 3.66 (d, J = 17.7 Hz, 1H), 3.32 (d, J = 17.7 Hz, 1H), 1.53 (s, 3H) nih.gov |

| (R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | CDCl₃ | 7.29 (dd, J = 8.0, 1.2 Hz, 1H), 7.03 (dd, J = 7.4, 1.2 Hz, 1H), 6.79–6.74 (m, 1H), 4.56 (d, J = 9.4 Hz, 1H), 4.53 (d, J = 9.4 Hz, 1H), 2.93 (d, J = 17.5 Hz, 1H), 2.74 (d, J = 17.5 Hz, 1H), 2.35 (t, J = 7.4 Hz, 2H), 1.53 (p, J = 7.5 Hz, 2H), 1.41 (s, 3H), 1.28 (dt, J = 14.9, 7.5 Hz, 2H), 0.89 (t, J = 7.3 Hz, 3H) nih.gov |

| 3-methyl-3-(2,3,5,6-tetrafluorobenzyl)-2,3-dihydrobenzofuran | CDCl₃ | Not explicitly provided amazonaws.com |

| 5-methoxy-3-methyl-3-(2,3,5,6-tetrafluorobenzyl)-2,3-dihydrobenzofuran | CDCl₃ | Not explicitly provided amazonaws.com |

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3-methyl-3-(2,3,5,6-tetrafluorobenzyl)-2,3-dihydrobenzofuran | CDCl₃ | 159.3, 145.7 (dm, JF = 247.0 Hz), 145.0 (dm, JF = 243.0 Hz),133.4, 133.4, 133.3, 128.7, 122.9 (t, JF = 11.0 Hz), 120.7, 117.4 (t, JF = 18.0 Hz), 109.8, 109.7, 104.5 (t, JF = 17.5 Hz), 82.1 (t, JF = 7.5 Hz),46.7, 33.2, 23.8 amazonaws.com |

| 6-chloro-3-methyl-3-(2,3,5,6-tetrafluorobenzyl)-2,3-dihydrobenzofuran | CDCl₃ | 160.2, 145.7 (dm, JF = 247.0 Hz), 144.9 (dm, JF = 234.0 Hz), 134.0, 132.2, 123.5, 120.8, 117.0 (t, JF = 19.0 Hz), 110.6, 104.7 (t, JF = 22.0 Hz), 82.9 (t, JF = 2.5 Hz), 46.4, 33.1, 23.9 amazonaws.com |

| N-(m-tolyl)-2,3-dihydrobenzofuran-3-amine | CDCl₃ | 160.1, 146.4, 139.2, 130.0, 129.3, 127.4, 125.2, 120.8, 119.1, 114.0, 110.28, 110.2, 77.7, 55.3, 21.5 rsc.org |

| N-(p-tolyl)-2,3-dihydrobenzofuran-3-amine | CDCl₃ | 160.0, 144.0, 129.9, 129.8, 127.4, 127.3, 125.2, 120.7, 113.3, 110.1, 77.5, 55.4, 20.3 rsc.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound and its analogs by analyzing their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. rsc.orgamazonaws.comrsc.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage. libretexts.org For this compound, a likely fragmentation would involve the loss of a methyl group to form a stable benzylic carbocation.

In the case of substituted this compound derivatives, the fragmentation pattern will be influenced by the nature and position of the substituents. For example, in a study of 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran, the fragmentation routes were investigated to identify the compound. researchgate.net For 2,2-dimethyl-2,3-dihydrobenzofuran-3,7-diol, cleavage and ring-opening were observed as fragmentation pathways. researchgate.netnist.gov

Electrospray ionization (ESI) is a soft ionization technique often used for more fragile or polar molecules, and it typically results in the formation of protonated molecules [M+H]⁺ or other adducts. rsc.orgrsc.org The fragmentation of these ions in tandem mass spectrometry (MS/MS) experiments can also provide detailed structural insights.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 3-methyl-3-(2,3,5,6-tetrafluorobenzyl)-2,3-dihydrobenzofuran | ESI | 297.0897 [M+H]⁺ | 297.0893 | amazonaws.com |

| 6-chloro-3-methyl-3-(2,3,5,6-tetrafluorobenzyl)-2,3-dihydrobenzofuran | ESI | 331.0507 [M+H]⁺ | 331.0508 | amazonaws.com |

| N-(m-tolyl)-2,3-dihydrobenzofuran-3-amine | ESI | 226.1232 [M+H]⁺ | 226.1233 | rsc.org |

| N-(4-chlorophenyl)-2,3-dihydrobenzofuran-3-amine | ESI | 246.0686 [M+H]⁺ | 246.0688 | rsc.org |

| N-(4-bromophenyl)-2,3-dihydrobenzofuran-3-amine | ESI | 290.0181 [M+H]⁺ | 290.0185 | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound structures.

Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹. The C-O-C stretching vibration of the ether linkage in the dihydrofuran ring gives rise to a strong absorption band in the region of 1250-1000 cm⁻¹. amazonaws.comrsc.org If the aromatic ring is substituted, the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern. For derivatives with other functional groups, such as a hydroxyl (-OH) or carbonyl (C=O) group, characteristic strong absorption bands would be present, for instance, a broad O-H stretch around 3200–3500 cm⁻¹ for a phenol (B47542).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzene ring. The π → π* transitions of the aromatic system typically result in strong absorptions in the UV region, generally below 300 nm. researchgate.netresearchgate.net The position and intensity of these absorption bands can be influenced by the presence of substituents on the aromatic ring. Auxochromic groups, such as hydroxyl or methoxy (B1213986) groups, can cause a bathochromic (red) shift and a hyperchromic (increase in intensity) effect on the absorption maxima. researchgate.netresearchgate.net The electronic absorption properties can be studied in different solvents to observe any solvatochromic shifts. researchgate.netresearchgate.net

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound Derivatives

| Compound | IR (neat, cm⁻¹) | UV-Vis (λmax, nm) | Solvent | Reference |

| 3-methyl-3-(2,3,5,6-tetrafluorobenzyl)-2,3-dihydrobenzofuran | 3071, 2967, 1727, 1598, 1502, 1253, 1106, 983, 830, 752 | Not explicitly provided | Not explicitly provided | amazonaws.com |

| 6-chloro-3-methyl-3-(2,3,5,6-tetrafluorobenzyl)-2,3-dihydrobenzofuran | 2969, 1603, 1501, 1420, 1253, 1173, 1076, 982, 843, 713 | Not explicitly provided | Not explicitly provided | amazonaws.com |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP) | Not explicitly provided | 388.43 | Gas Phase | researchgate.netresearchgate.net |

| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one (DBTP) | Not explicitly provided | 373.71 | Gas Phase | researchgate.net |

X-ray Crystallography for Definitive Structure Determination and Conformation Analysis

For example, the crystal structure of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan was determined by X-ray powder diffraction (XRPD). cambridge.org The compound was found to crystallize in a monoclinic system with the space group P2₁/c. cambridge.org Such data provides unambiguous confirmation of the molecular structure and connectivity.

In another study, the structure of a 3,3-disubstituted-2,3-dihydro-1-benzofuran derivative was confirmed by single-crystal X-ray diffraction. nih.gov The analysis revealed the compound crystallized in the monoclinic space group P2₁, and the data was used to assign the absolute configuration of the chiral centers. nih.gov X-ray crystallography is particularly powerful for resolving stereochemical ambiguities that may be difficult to determine solely by spectroscopic methods.

The conformation of the five-membered dihydrofuran ring can also be analyzed from crystallographic data. The ring can adopt various conformations, such as an envelope or a twisted form, and the specific conformation observed in the crystal is influenced by the substituents and crystal packing forces. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing, can also be identified and characterized.

Table 5: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan | Monoclinic | P2₁/c | a = 8.067(2) Å, b = 8.803(2) Å, c = 22.405(5) Å, β = 91.62(3)° | cambridge.org |

| 3-Benzyl-N-tert-butyl-N,3-dimethyl-2,3-dihydrobenzofuran-6-carboxamide derivative (Compound 33) | Monoclinic | P2₁ | Not explicitly provided | nih.gov |

| 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(pyridin-2-yl)thiazol-2-amine | Monoclinic | Not explicitly provided | Not explicitly provided | researchgate.net |

Computational and Theoretical Investigations of 3,3 Dimethyl 2,3 Dihydrobenzofuran Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecular systems. For 3,3-disubstituted-2,3-dihydrobenzofurans, these methods offer a detailed understanding of their stability, electronic characteristics, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and its corresponding electronic ground state energy. For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), are utilized to predict molecular structures. researchgate.netresearchgate.net These calculations are fundamental for subsequent analyses of the molecule's properties.

In studies of related 3,3-disubstituted-2,3-dihydrobenzofurans, DFT has been employed to explore their synthesis and structural properties. acs.org For instance, the synthesis of various (R)-3-alkyl-3-methyl-2,3-dihydrobenzofuran derivatives has been reported, where computational analysis would be key to understanding their conformational preferences and stability. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In computational studies of 2,3-dihydrobenzofuran-linked chalcones, the HOMO is often observed to be distributed over the dihydrobenzofuran ring, indicating that this region is susceptible to electrophilic attack. researchgate.net The LUMO, conversely, is typically spread across other parts of the molecule, such as an enone system. researchgate.net A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer and greater chemical reactivity. researchgate.net For some 2,3-dihydrobenzofuran derivatives, this energy gap has been calculated, providing insights into their electronic behavior. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Energies for a Related 2,3-Dihydrobenzofuran Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 3.83 |

Data derived from a computational study on a related 2,3-dihydrobenzofuran chalcone (B49325) derivative. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping and Charge Density Distribution

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. These maps illustrate regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For 2,3-dihydrobenzofuran derivatives, MESP analysis reveals that the electronegative potential is generally concentrated around the oxygen atoms, making them likely sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the electropositive potential is often located around the hydrogen atoms. researchgate.netresearchgate.net This information is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

Computational Analysis of Molecular Geometry and Bond Parameters

Theoretical calculations provide precise information about the bond lengths and angles of a molecule in its optimized geometry. For derivatives containing the 2,3-dihydrobenzofuran moiety, DFT studies have been used to determine these parameters. researchgate.netresearchgate.net For example, in a study of a chalcone containing a 2,3-dihydrobenzofuran unit, the olefinic double bond length was calculated to be approximately 1.34 Å, and the carbonyl group bond length was around 1.22 Å. researchgate.net These computational data offer a detailed picture of the molecular framework.

Table 2: Selected Calculated Bond Lengths for a 2,3-Dihydrobenzofuran Containing Chalcone

| Bond | Bond Length (Å) |

| C=C (olefinic) | 1.3473 |

| C=O (carbonyl) | 1.2244 |

Data from a DFT study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one. researchgate.net

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the structure and electronic transitions of a compound. For 2,3-dihydrobenzofuran-linked chalcones, TD-DFT calculations have been used to determine the electronic absorption properties in different solvents, showing good agreement with experimental results. researchgate.netresearchgate.net Theoretical predictions of infrared (IR) spectra are also performed to assign vibrational frequencies to specific molecular motions. bohrium.com

Computational Studies on Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the reactivity and selectivity of chemical reactions involving 3,3-disubstituted-2,3-dihydrobenzofurans. DFT calculations can elucidate reaction mechanisms, predict the most favorable reaction pathways, and explain observed selectivities. rsc.org

For instance, computational studies on the palladium-catalyzed dimethylation of iodoarenes have shed light on the formation of 2,3-dihydrobenzofuran derivatives. rsc.org These studies reveal the intricate steps of the reaction, including oxidative addition, C-H activation, and reductive elimination, and explain how the choice of base can influence the reaction's outcome and selectivity. rsc.org Such computational insights are invaluable for optimizing synthetic routes and designing new catalysts for the selective synthesis of complex molecules containing the 3,3-dimethyl-2,3-dihydrobenzofuran core. acs.orgacs.org

Thermodynamic and Kinetic Modeling of Reactions Involving Dihydrobenzofurans

Computational modeling is instrumental in elucidating the thermodynamic and kinetic factors that govern the formation and reactivity of dihydrobenzofuran systems. These studies help predict reaction outcomes and optimize synthetic protocols.

A key aspect explored through modeling is the selective formation of specific isomers under different reaction conditions, a concept known as thermodynamic versus kinetic control. For instance, in the synthesis of 2,3-disubstituted dihydrobenzofurans, trans isomers are often preferentially formed under kinetic control, while cis isomers can arise under thermodynamic conditions. The choice of catalyst can be critical in directing the reaction pathway. Base-catalyzed [4+1] cycloaddition reactions have been shown to yield the less crowded, more stable thermodynamic products. frontiersin.org Conversely, using a Brønsted acid catalyst like phosphoric acid can lead to the dominant formation of kinetic products, influenced by hydrogen-bonding linkages. frontiersin.org

Theoretical models have also been extensively applied to understand the antioxidant activity of benzofuranone derivatives, which are structurally related to dihydrobenzofurans. By examining the thermodynamics of hydrogen atom transfer (HAT), proton transfer (PT), and electron transfer (ET) mechanisms, researchers can predict antioxidant potency. For a series of 5,7-ditert-butyl-3-phenylbenzofuran-2(3H)-ones, studies combining experimental and theoretical methods revealed that their antioxidant action proceeds via a two-step mechanism involving an initial, rate-determining proton transfer followed by an electron transfer. acs.org The thermodynamic parameters, such as the Gibbs free energy of heterolytic dissociation (ΔG_HD) and proton dissociation (ΔG_PD), are calculated to quantify this behavior. acs.org These values indicate that many benzofuranone derivatives are potent hydrogen-atom-donating antioxidants and strong proton donors. acs.org

Table 1: Thermodynamic Parameters for Antioxidant Activity of Benzofuranone Analogs in DMSO

| Compound Class | Gibbs Free Energy of Heterolytic Dissociation (ΔG_HD) (kcal/mol) | Gibbs Free Energy of Proton Dissociation (ΔG_PD) (kcal/mol) | Antioxidant Mechanism |

| Benzofuranones (1H-4H) | 65.2 – 74.1 | 11.5 – 16.0 | Proton Transfer followed by Electron Transfer |

| Analogues (5H) | 73.8 – 75.0 | 18.6 – 22.4 | Proton Transfer followed by Electron Transfer |

| Data sourced from studies on 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues. acs.org |

Ligand-Steered Modeling for Molecular Interaction Analysis

Ligand-steered modeling is a computational approach that uses the structure of a known ligand to predict its binding mode and interactions within a biological target, such as a protein receptor. This technique is particularly valuable in drug discovery for designing new molecules with improved affinity and selectivity.

This approach has been successfully applied to a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives designed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov In this research, the 2,3-dihydrobenzofuran scaffold was envisioned as a bioisostere of an N-alkyl isatin (B1672199) acylhydrazone, a known class of CB2 agonists. nih.gov Modeling studies predicted that these dihydrobenzofuran derivatives would bind to the CB2 receptor through a combination of specific molecular interactions. nih.gov

The primary interactions identified include:

Hydrogen Bonds: Crucial for anchoring the ligand in the binding pocket.

π-π Stacking: Aromatic interactions with key residues such as Y5.39, F5.46, W5.43, and W6.48, which form an aromatic pocket within the receptor. nih.gov

Similar computational docking and molecular dynamics (MD) simulations have been used to investigate the interaction of other complex natural products containing a dihydrobenzofuran moiety with enzymes like α-glucosidase. nih.gov These studies provide a detailed atom-level view of how ligands interact with active site residues, highlighting the importance of hydrogen and hydrophobic interactions in achieving stable binding. nih.gov

Table 2: Predicted Molecular Interactions for Dihydrobenzofuran-based Ligands with Protein Targets

| Ligand Class | Target Protein | Key Interacting Residues | Types of Interactions |

| 3,3-Disubstituted-2,3-dihydro-1-benzofurans | Cannabinoid Receptor 2 (CB2) | Y5.39, F5.46, W5.43, W6.48 | Hydrogen Bonds, π-π Stacking, Van der Waals |

| Dihydrobenzofuran-containing Polyketides | α-Glucosidase (Nt-MGAM) | Tyr299, Asp443, Phe450, Lys480 | Hydrogen Bonds, Hydrophobic Interactions |

| Data compiled from ligand-steered modeling and molecular docking studies. nih.govnih.gov |

By analyzing these interactions, computational models allow for the rational design of new derivatives with modified structures to enhance potency and selectivity, guiding synthetic chemistry efforts toward more effective therapeutic agents. nih.gov

Advanced Research Areas and Future Directions for 3,3 Dimethyl 2,3 Dihydrobenzofuran Chemistry

Elucidation of Complex Reaction Mechanisms and Intermediates

A profound understanding of reaction mechanisms is fundamental to the development of novel and efficient synthetic methodologies. In the context of 3,3-dimethyl-2,3-dihydrobenzofuran, researchers are increasingly employing a combination of experimental and computational techniques to unravel the intricate details of its formation and transformation.

Recent studies have focused on transition metal-catalyzed reactions for the synthesis of dihydrobenzofuran derivatives. nih.gov For instance, rhodium-catalyzed C-H activation and annulation reactions have been utilized to construct complex dihydrobenzofuran skeletons. rsc.org The proposed mechanisms often involve the formation of key intermediates such as metallacycles. For example, in the Rh(III)-catalyzed synthesis of 3-ethylidene-2,3-dihydrobenzofurans, an initial C-H activation of a phenoxyacetamide is followed by insertion of a cyclopropylidenemethyl alkene and subsequent annulation to form the desired product. rsc.org Similarly, palladium-catalyzed intramolecular C(sp³)–H and C(sp²)–H coupling reactions of alkyl phenyl ethers have been developed, with proposed mechanisms involving bond activation and reductive elimination steps. nih.govrsc.org

The study of reaction intermediates is crucial for optimizing reaction conditions and controlling stereoselectivity. Spectroscopic techniques, such as in-situ NMR and mass spectrometry, are invaluable tools for detecting and characterizing transient species. Furthermore, computational studies, including Density Functional Theory (DFT) calculations, provide insights into the energetics of different reaction pathways and the structures of transition states and intermediates. rochester.edu These computational models help to rationalize the observed stereochemical outcomes, such as the high diastereoselectivity and enantioselectivity achieved in certain biocatalytic cyclopropanation reactions to form dihydrobenzofuran scaffolds. rochester.edu

Exploration of Structure-Activity Relationships (SARs) in Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran (B1216630) core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govacs.org A critical area of research is the systematic exploration of structure-activity relationships (SARs) to identify key structural features responsible for a specific biological effect and to design more potent and selective compounds.

For example, derivatives of 2,3-dihydrobenzofuran-7-carboxamide (B140375) have been investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. acs.orgnih.gov SAR studies revealed that substitutions at various positions of the dihydrobenzofuran ring significantly impact inhibitory potency. acs.orgnih.gov For instance, the introduction of a 3',4'-dihydroxybenzylidene group at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core led to a 30-fold increase in potency. nih.gov Further modifications, such as attaching heterocyclic moieties to the benzylidene group, resulted in even greater improvements in PARP-1 inhibition. nih.gov

Crystallographic studies of inhibitors bound to their target proteins provide invaluable insights for SAR-driven drug design. acs.orgnih.gov By understanding the specific interactions between the inhibitor and the active site of the enzyme, researchers can rationally design new derivatives with improved binding affinity and selectivity. acs.org

| Compound Series | Key Structural Modifications | Impact on Biological Activity |

| 2,3-Dihydrobenzofuran-7-carboxamides | Substitution at the 2-position of the dihydrobenzofuran-3(2H)-one core | Significant modulation of PARP-1 inhibitory potency. acs.orgnih.gov |

| Chalcogenyl-2,3-dihydrobenzofurans | Introduction of selenium-containing moieties | Promising MAO-B inhibitory activity. |

| Dihydrobenzofuran-based hybrids | Combination with other pharmacophores like imidazole | Potential for developing novel anti-inflammatory and cytotoxic agents. researchgate.net |

Rational Design and Synthesis of Novel Scaffolds Incorporating the this compound Unit

The unique structural features of the this compound unit make it an attractive building block for the rational design and synthesis of novel, complex molecular architectures with potential applications in materials science and medicinal chemistry. The gem-dimethyl group at the 3-position introduces a level of steric hindrance that can influence the conformation and reactivity of the molecule.

One area of exploration is the synthesis of spirocyclic compounds where the this compound unit is fused to another ring system. nih.gov These spirocycles often exhibit interesting three-dimensional shapes and have gained significant attention in medicinal chemistry due to their potential biological activities. rsc.org For instance, palladium-catalyzed Mizoroki–Heck-type reactions have been employed to construct spirocyclic dihydrobenzofurans. nih.govrsc.org

Furthermore, the incorporation of the this compound moiety into larger, more complex scaffolds, such as macrocycles or polymers, is an emerging area of research. These novel materials could possess unique photophysical, electronic, or biological properties. The development of efficient synthetic methods that allow for the controlled incorporation of this building block is crucial for advancing this field.

Development of More Efficient and Sustainable Synthetic Methodologies

The development of environmentally friendly and economically viable synthetic methods is a major focus in modern organic chemistry. For the synthesis of this compound and its derivatives, researchers are actively exploring greener and more efficient alternatives to traditional synthetic routes.

Transition metal-free synthetic protocols are gaining traction as they avoid the use of potentially toxic and expensive heavy metals. frontiersin.org These methods often utilize readily available and inexpensive reagents and catalysts. For example, base-induced or Brønsted acid-catalyzed reactions have been developed for the synthesis of dihydrobenzofuran derivatives. frontiersin.org

Photocatalysis represents another promising avenue for sustainable synthesis. frontiersin.orgmdpi.com Visible-light-mediated reactions can often be carried out under mild conditions, reducing energy consumption and waste generation. For instance, a visible-light-induced oxyselenocyclization of 2-allylphenols has been reported for the synthesis of 2,3-chalcogenil-dihydrobenzofurans. mdpi.com

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral dihydrobenzofurans. rochester.edu Engineered enzymes, such as myoglobins, have been shown to catalyze the cyclopropanation of benzofurans with high diastereo- and enantioselectivity, providing access to stereochemically rich and valuable compounds. rochester.edu

| Synthetic Approach | Key Features | Advantages |

| Transition Metal-Free Synthesis | Avoids heavy metals; uses simple reagents. frontiersin.org | Reduced toxicity and cost. |

| Photocatalysis | Utilizes visible light as an energy source. frontiersin.orgmdpi.com | Mild reaction conditions, energy efficiency. |

| Biocatalysis | Employs engineered enzymes. rochester.edu | High stereoselectivity, environmentally friendly. |

| Ultrasound-Promoted Synthesis | Uses ultrasonic irradiation to accelerate reactions. scielo.org.za | Rapid reaction times, often neat conditions. |

Investigation of the Role of this compound in Natural Product Mimicry and Analog Design